Lipophilicity (LogP) of 2-Chloro-3-(difluoromethyl)-8-methylquinoline Compared to Non-Difluoromethylated Analog
The compound 2-Chloro-3-(difluoromethyl)-8-methylquinoline exhibits a calculated LogP of 3.86 , reflecting its enhanced lipophilicity due to the difluoromethyl group. In contrast, 2-chloro-8-methylquinoline (CAS 4225-85-8) has a lower predicted LogP of approximately 2.8 . The difference of >1.0 LogP unit represents a significant shift in lipophilicity, which directly impacts membrane permeability and oral bioavailability in drug design.
Non-difluoromethyl analog LogP ≈ 2.8
ΔLogP ≈ +1.06
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86 |
| Comparator Or Baseline | 2-Chloro-8-methylquinoline: LogP ≈ 2.8 |
| Quantified Difference | ΔLogP ≈ +1.06 |
| Conditions | Predicted/calculated values from vendor technical datasheets |
Why This Matters
Higher LogP can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties, guiding the selection of the appropriate intermediate for specific SAR or lead optimization goals.
